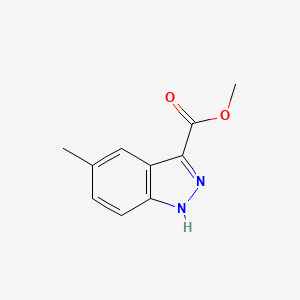
Methyl 5-methyl-1H-indazole-3-carboxylate
Overview
Description
“Methyl 5-methyl-1H-indazole-3-carboxylate” is a compound that falls under the category of indazoles . It is used as a precursor in the synthesis of various synthetic cannabinoids and is intended for research and forensic applications .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including “this compound”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “this compound” is C10H11N3O2 . The average mass is 205.22 Da .Chemical Reactions Analysis
Indazole derivatives, including “this compound”, show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating.Physical And Chemical Properties Analysis
“this compound” is a solid compound . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .Scientific Research Applications
Binding to 5-HT3 Recognition Sites
A study by Wong et al. (1989) investigated the binding of a compound structurally related to Methyl 5-methyl-1H-indazole-3-carboxylate, specifically [3H]LY278584, a 1-methyl-indazole-carboxamide, to 5-HT3 receptors in rat cerebral cortex. This research highlighted the compound's affinity for 5-HT3 recognition sites, providing a foundation for developing potential therapeutics targeting these receptors, which play a significant role in neural signaling pathways related to nausea, anxiety, and pain management (Wong, Robertson, & Reid, 1989).
Analytical and Structural Characterization
Dybowski et al. (2021) conducted comprehensive analytical and structural characterizations of a novel synthetic cannabinoid closely related to the indazole family, showcasing the use of advanced techniques like GC–MS, LC–MS, X-ray diffraction, and NMR for understanding the structural properties of new psychoactive substances. This study not only broadens the scientific community's knowledge about these substances but also aids forensic and clinical applications (Dybowski, Holowinski, Typek, & Dawidowicz, 2021).
Tritium-Labeled Radioligands for 5HT3 Receptors
Research by Robertson et al. (1990) focused on the synthesis and biochemical evaluation of a tritium-labeled indazole compound, LY278584, for studying 5HT3 receptors. This work is crucial for developing diagnostic and research tools to investigate the role of 5HT3 receptors in various physiological and pathological processes (Robertson, Bloomquist, Cohen, Reid, Schenck, & Wong, 1990).
Corrosion Inhibition
Hassan, Abdelghani, and Amin (2007) explored the use of triazole derivatives, chemically related to this compound, as corrosion inhibitors for mild steel in acidic environments. This research has implications for developing new materials that can prevent corrosion, a significant problem in various industries, enhancing the durability and longevity of metal components (Hassan, Abdelghani, & Amin, 2007).
Monoamine Oxidase B Inhibitors
Tzvetkov et al. (2014) discovered that indazole- and indole-carboxamides, closely related to this compound, act as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B). These findings are significant for developing treatments for neurological conditions like Parkinson's disease, where MAO-B inhibitors can help manage symptoms by affecting dopamine metabolism (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014).
Mechanism of Action
Target of Action
Methyl 5-methyl-1H-indazole-3-carboxylate is a type of indazole derivative . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate certain kinases , suggesting that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
Indazole derivatives have been shown to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways
Result of Action
Some indazole derivatives have been shown to inhibit cell growth , suggesting that this compound may have similar effects
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Methyl 5-methyl-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including this compound, have been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound may interact with proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . By interacting with this pathway, this compound can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it may alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways, leading to altered cellular responses. Additionally, this compound may activate certain transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives, including this compound, are relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Long-term studies have also indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . It is essential to determine the optimal dosage to maximize therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases . The metabolites of this compound can have different biological activities and may contribute to the overall pharmacological effects of the compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . It may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . It may also accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and therapeutic potential.
properties
IUPAC Name |
methyl 5-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCOJYCOAQUSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506975 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51941-85-6 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



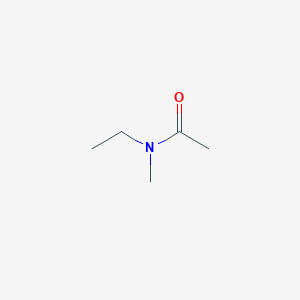


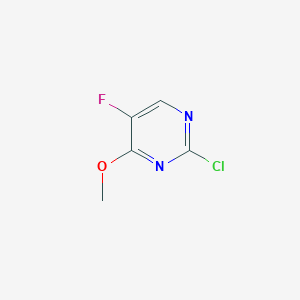

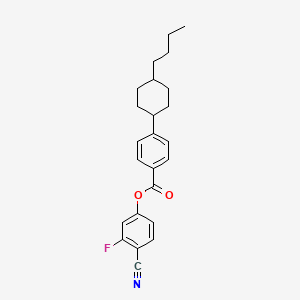
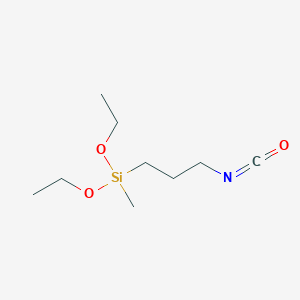
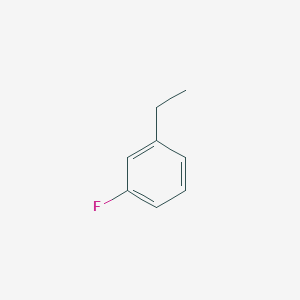
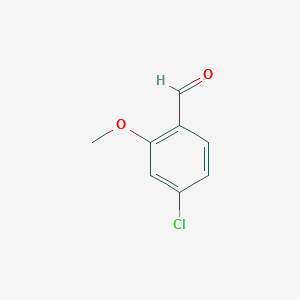

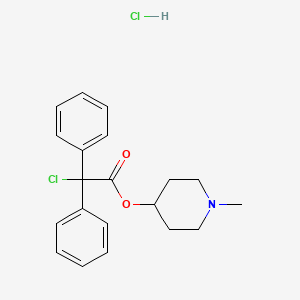
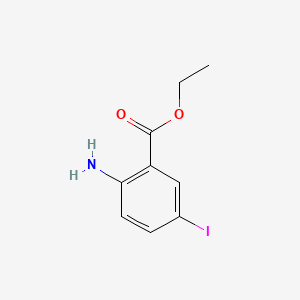
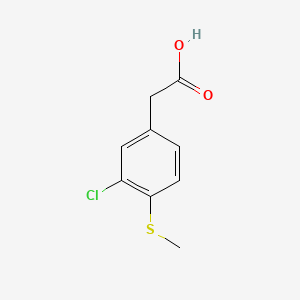
![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)